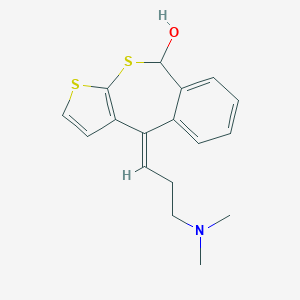

Dithiaden S-oxide

Description

Structure

3D Structure

Properties

CAS No. |

11119-54-3 |

|---|---|

Molecular Formula |

C17H19NOS2 |

Molecular Weight |

317.5 g/mol |

IUPAC Name |

(10E)-10-[3-(dimethylamino)propylidene]-5H-thieno[2,3-c][2]benzothiepin-5-ol |

InChI |

InChI=1S/C17H19NOS2/c1-18(2)10-5-8-13-12-6-3-4-7-14(12)16(19)21-17-15(13)9-11-20-17/h3-4,6-9,11,16,19H,5,10H2,1-2H3/b13-8+ |

InChI Key |

FRTZJKSKIIIIIF-MDWZMJQESA-N |

SMILES |

CN(C)CCC=C1C2=C(SC=C2)SC(C3=CC=CC=C31)O |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=C(SC=C2)SC(C3=CC=CC=C31)O |

Canonical SMILES |

CN(C)CCC=C1C2=C(SC=C2)SC(C3=CC=CC=C31)O |

Related CAS |

16220-41-0 (maleate) |

Synonyms |

4-(3-dimethylaminopropyliden)-4,9-dihydrothieno(2,3-c)(2)benzothiepin-10-oxide dithiadenoxide dithiadenoxide maleate |

Origin of Product |

United States |

Synthetic Strategies and Chemical Reactivity of Dithiaden S Oxide

Oxidative Synthesis Pathways of Dithiaden (B1240223) S-oxide

The formation of Dithiaden S-oxide from its parent compound, Dithiaden, is an oxidative process targeting the sulfur atom within the thiepin ring. This transformation can be achieved through both enzymatic and chemical means, with each approach offering distinct advantages and mechanistic features.

Chemical Oxidation Methodologies for Sulfoxide (B87167) Formation in Thienobenzothiepin Systems

The chemical synthesis of sulfoxides from their corresponding sulfides is a well-established transformation in organic chemistry. uou.ac.in Several oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule. For a thienobenzothiepin system like Dithiaden, mild and selective oxidizing agents are preferable to avoid over-oxidation to the corresponding sulfone or reaction with other sensitive parts of the molecule.

Commonly used oxidants for the conversion of sulfides to sulfoxides include:

Hydrogen Peroxide (H₂O₂): This is an environmentally benign and readily available oxidant. researchgate.netgoogle.com The reaction is often catalyzed by metal complexes or carried out in specific solvent systems to control its reactivity. mdpi.com The oxidation of a thiol with hydrogen peroxide is thought to proceed through the formation of a sulfenic acid intermediate. nih.gov

meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and effective reagent for the epoxidation of alkenes and the oxidation of sulfides to sulfoxides. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org The reaction is generally clean and proceeds under mild conditions. organic-chemistry.org The mechanism of oxidation with peroxyacids is concerted. masterorganicchemistry.com

Other Peroxyacids: Besides m-CPBA, other peroxyacids such as peracetic acid can also be utilized for sulfoxide synthesis. masterorganicchemistry.com

Sodium Metaperiodate (NaIO₄): This is a selective oxidant for converting sulfides to sulfoxides, often used when over-oxidation to the sulfone needs to be avoided.

Halogen-based Reagents: Reagents like N-bromosuccinimide (NBS) in the presence of a catalytic amount of water can also effect the oxidation of sulfides.

The general reaction for the chemical oxidation of Dithiaden to this compound can be represented as:

Dithiaden + [Oxidizing Agent] → this compound

The choice of solvent and reaction temperature is crucial to optimize the yield of the sulfoxide and minimize the formation of byproducts.

Investigation of Stereoselectivity in S-Oxidation Reactions

The sulfur atom in a sulfoxide is a stereocenter, meaning that this compound can exist as two enantiomers (R and S). The stereochemical outcome of the S-oxidation reaction is therefore an important consideration.

Enzymatic Reactions:

Enzymatic oxidations are well-known for their high degree of stereoselectivity. google.com Flavin-containing monooxygenases, in particular, have been shown to catalyze the S-oxidation of various sulfides with moderate to high enantioselectivity. google.comacs.org For instance, rat hepatic FMO1A1 expressed in yeast was found to catalyze the S-oxidation of flosequinan (B1672846) sulfide (B99878) to the corresponding R-(+)-sulfoxide with high stereoselectivity. google.com This selectivity is attributed to the specific three-dimensional arrangement of the substrate within the enzyme's active site, which dictates the facial attack of the oxidizing species on the sulfur atom. Similarly, different variants of FMOs can exhibit different enantioselective behaviors. acs.org

Chemical Reactions:

The stereoselectivity of chemical oxidation reactions depends on the reagent and the substrate. The oxidation of prochiral sulfides with chiral oxidizing agents can lead to the formation of enantiomerically enriched sulfoxides. wikipedia.org The use of chiral catalysts in conjunction with achiral oxidants is another powerful strategy for achieving asymmetric sulfoxidation. uou.ac.in The epoxidation of alkenes with m-CPBA is a stereospecific reaction, and a similar principle can apply to the oxidation of sulfides, where the geometry of the transition state influences the stereochemical outcome. masterorganicchemistry.compsu.edu

Chemical Reactivity and Transformation Studies of this compound

The sulfoxide group in this compound introduces a new reactive center into the molecule, opening up possibilities for further chemical transformations. These include reduction back to the sulfide, as well as potential electrophilic and nucleophilic substitution reactions on the heterocyclic core and the side chain.

Investigation of Reduction Pathways and Derivative Formation

The reduction of sulfoxides to their corresponding sulfides is a common transformation in organic synthesis. organic-chemistry.org This reaction can be particularly useful for regenerating the parent compound or for introducing further modifications after utilizing the sulfoxide for a specific synthetic purpose.

Several reagents are known to effect the deoxygenation of sulfoxides, with phosphorus-based reagents being particularly common. google.com

Triphenylphosphine (B44618) (PPh₃): In combination with various activating agents, triphenylphosphine can efficiently reduce sulfoxides to sulfides. acs.org For example, a combination of thionyl chloride (SOCl₂) and triphenylphosphine has been shown to reduce both aliphatic and aromatic sulfoxides in excellent yields. acs.org

Phosphorus Trihalides (PCl₃, PBr₃): These reagents can also be used for the reduction of sulfoxides, although they often require harsher conditions and can lead to side reactions if other sensitive functional groups are present. google.com

Other Reducing Systems: A variety of other reducing agents have been developed for sulfoxide deoxygenation, including systems based on sodium borohydride (B1222165) and iodine, as well as photocatalytic methods using visible light in the presence of a photosensitizer and a phosphine. nih.govorganic-chemistry.org

The reduction of this compound would yield Dithiaden, a reaction that could be monitored to study the efficacy of different reducing systems on this particular heterocyclic sulfoxide.

Exploration of Potential Electrophilic and Nucleophilic Substitution Reactions

The thienobenzothiepin ring system and the attached propylidene side chain in this compound offer several sites for potential substitution reactions.

Electrophilic Substitution:

The thieno[2,3-c] acs.orgbenzothiepin core of this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. In related thiophene (B33073) and fused thiophene systems, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation are well-documented. wikipedia.orgresearchgate.net Theoretical studies and experimental evidence on thiophene and its derivatives suggest that the positions adjacent to the sulfur atom (α-positions) are the most reactive towards electrophiles. wikipedia.orgresearchgate.net For the thieno[2,3-c] acs.orgbenzothiepin system in this compound, the thiophene ring would be the most likely site for electrophilic attack. The sulfoxide group, being electron-withdrawing, might deactivate the ring system to some extent compared to the parent sulfide, Dithiaden.

Nucleophilic Substitution:

Nucleophilic substitution reactions could potentially occur at two main sites in this compound:

On the Heterocyclic Ring: Nucleophilic aromatic substitution (SNAr) on the heterocyclic core is less likely unless there are strong electron-withdrawing groups present to activate the ring. numberanalytics.com However, in some heterocyclic systems, nucleophilic substitution of hydrogen is possible under specific conditions. psu.eduresearchgate.net

On the Propylidene Side Chain: The double bond in the 3-(dimethylamino)propylidene side chain is an electron-rich center. However, if this double bond were activated, for example by conjugation with a suitably placed electron-withdrawing group on the heterocyclic ring, it could become susceptible to nucleophilic attack (a Michael-type addition). Furthermore, the dimethylamino group could potentially be a leaving group in a substitution reaction under certain conditions, or the entire side chain could be modified through reactions involving its double bond.

Studies on Thermal and Photolytic Degradation Pathways and By-products

The degradation of a chemical compound through exposure to heat (thermal degradation) or light (photolytic degradation) is a critical aspect of its stability profile. These processes involve the alteration of the material's chemical structure, potentially leading to a loss of activity and the formation of various by-products. nih.gov

Thermal Degradation: The thermal stability of a substance is its ability to resist decomposition at elevated temperatures. Factors such as temperature, heating time, and the chemical environment (e.g., pH, presence of oxygen) can significantly influence the rate and pathway of degradation. diva-portal.orgdoaj.org For many organic compounds, elevated temperatures provide the necessary activation energy to break chemical bonds, initiating decomposition reactions. mjcce.org.mk

Photolytic Degradation: Photolytic degradation, or photodegradation, occurs when a molecule absorbs photons from a light source, typically in the ultraviolet spectrum, leading to chemical changes. nih.gov The absorbed energy can excite the molecule to a higher energy state, making it more reactive and susceptible to bond cleavage, oxidation, or hydrolysis. nih.govnih.gov The presence of a photocatalyst, such as titanium dioxide (TiO2), can accelerate this process by generating highly reactive species like hydroxyl radicals. nih.govfrontiersin.org

As with thermal degradation, specific research elucidating the photolytic degradation pathways of this compound is scarce. Forced degradation studies on other complex molecules, such as Daclatasvir, show that imidazole (B134444) moieties can be sensitive to photodegradation, leading to multiple degradation products through various pathways. nih.gov Given the complex heterocyclic structure of this compound, it is plausible that it may also be susceptible to photolytic cleavage, but experimental data, pathway elucidation, and by-product identification are not documented in the available literature.

Elucidation of Stoichiometric Reactions and Reaction Kinetics for this compound

Stoichiometric Reactions: Stoichiometry defines the quantitative relationships between reactants and products in a chemical reaction. mdpi.com It is based on the law of conservation of mass and is fundamental to understanding how much product can be formed from a given amount of reactants. A balanced chemical equation provides the exact molar ratios of the reacting species. mdpi.com

This compound is known to be a product of the metabolic S-oxidation of Dithiaden. This formation represents a key stoichiometric reaction. However, aside from its formation, peer-reviewed studies explicitly detailing other stoichiometric reactions involving this compound are not available.

Reaction Kinetics: Reaction kinetics is the study of the rates of chemical reactions, the factors that influence these rates, and the underlying reaction mechanisms. mdpi.commdpi.com Kinetic studies can determine how variables such as solvent, temperature, and catalyst affect the speed of a reaction. mdpi.commdpi.com

There is a notable lack of specific kinetic data for reactions involving this compound in the scientific literature. While studies have investigated the kinetics of the parent compound, Dithiaden, in biological contexts, such as its effect on nitric oxide production, this research does not extend to the chemical reaction kinetics of the S-oxide metabolite itself. nih.govresearchgate.net Research into the oxidation of other complex molecules has shown that reaction kinetics can be highly sensitive to the solvent and other conditions, but such detailed analyses for this compound have not been published. mdpi.com

Stereochemical Investigations of Dithiaden S Oxide

Analysis of Stereoisomerism in Dithiaden (B1240223) S-oxide

The oxidation of the sulfide (B99878) in the dithiaden structure to a sulfoxide (B87167) introduces a stereogenic center at the sulfur atom. britannica.comwikipedia.org This is a consequence of the trigonal pyramidal geometry of the sulfoxide group, where the sulfur atom is bonded to two carbon atoms, an oxygen atom, and possesses a lone pair of electrons. britannica.comwikipedia.org When the two organic groups attached to the sulfur are different, as is the case in Dithiaden S-oxide, the sulfur atom becomes a chiral center, leading to the existence of enantiomers. wikipedia.org These enantiomers are non-superimposable mirror images of each other.

Furthermore, the this compound molecule contains other stereogenic elements. The exocyclic double bond gives rise to geometric isomerism (E/Z isomerism), which is a form of diastereomerism. wikipedia.org The combination of the chiral sulfur center and the geometric isomerism of the double bond results in the potential for multiple diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and exhibit different physical and chemical properties. wikipedia.org For a molecule with one chiral sulfur and one double bond capable of E/Z isomerism, four stereoisomers are possible: (R,E), (S,E), (R,Z), and (S,Z). Each of these would have a distinct three-dimensional arrangement of atoms.

The thieno[2,3-c] uni.lubenzothiepin ring system of this compound is not planar. This non-planarity, often described as a "butterfly" shape in similar heterocyclic systems, leads to the possibility of different spatial arrangements of the atoms through bond rotations, known as conformational isomers or conformers. mdpi.com The energy barrier to inversion of this ring system can be influenced by the presence and nature of substituents.

Enantiomerism and Diastereomerism in Sulfoxide Chirality

Stereoselective Synthesis Approaches for this compound Enantiomers

The synthesis of specific enantiomers of this compound is a significant challenge in medicinal chemistry, as different stereoisomers can exhibit distinct pharmacological profiles. Stereoselective synthesis aims to produce a single desired stereoisomer in high yield. ethz.che-bookshelf.de Several strategies can be employed to achieve this for sulfoxides.

One common approach is the asymmetric oxidation of the parent sulfide , dithiaden. This involves using a chiral oxidizing agent or a catalyst that preferentially delivers the oxygen atom to one face of the prochiral sulfide, leading to an excess of one enantiomer of the sulfoxide. mdpi.com

Another strategy is the use of a chiral auxiliary . In this method, the dithiaden precursor is covalently bonded to a chiral molecule (the auxiliary). The auxiliary then directs the oxidation of the sulfur atom to occur stereoselectively. After the oxidation, the auxiliary is removed, yielding the enantiomerically enriched sulfoxide. ethz.ch

The chiral pool approach involves starting with an enantiomerically pure precursor that already contains one or more of the desired stereocenters. ethz.ch While less direct for generating the sulfoxide chirality itself, this can be a viable strategy if a suitable chiral starting material is available.

Finally, kinetic resolution can be used to separate a racemic mixture of this compound. This technique involves reacting the racemate with a chiral reagent or catalyst that reacts faster with one enantiomer, leaving the other enantiomer unreacted and thus enriched. wikipedia.org

Table 1: Potential Stereoselective Synthesis Strategies for this compound

| Synthesis Strategy | Description | Key Considerations |

|---|---|---|

| Asymmetric Oxidation | Direct oxidation of the sulfide using a chiral oxidant or catalyst. | Efficiency and enantioselectivity of the oxidizing system. mdpi.com |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct the oxidation. | Ease of attachment and removal of the auxiliary; high diastereoselectivity. ethz.ch |

Chiral Resolution and Recognition Methodologies for this compound

Once a mixture of this compound stereoisomers is synthesized, their separation and identification are crucial. Chiral resolution is the process of separating a racemate into its individual enantiomers. wikipedia.org

A primary method for chiral resolution is chiral chromatography . mdpi.com This involves using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The different enantiomers of this compound will interact differently with the CSP, leading to different retention times and allowing for their separation. mdpi.comresearchgate.netmdpi.com

Another classical method is diastereomeric crystallization . The racemic sulfoxide is reacted with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. The resolving agent is then removed to yield the pure enantiomers. wikipedia.org

Chiral recognition refers to the ability to distinguish between enantiomers. This is often achieved using spectroscopic techniques in the presence of a chiral environment. For instance, nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents can be used to differentiate between enantiomers. Circular dichroism (CD) spectroscopy is another powerful technique that measures the differential absorption of left- and right-circularly polarized light, a property inherent to chiral molecules. researchgate.net

Table 2: Chiral Resolution and Recognition Methods for this compound

| Methodology | Principle | Application |

|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. mdpi.com | Preparative separation and analytical quantification of enantiomers. mdpi.com |

| Diastereomeric Crystallization | Formation of separable diastereomeric salts with a chiral resolving agent. wikipedia.org | Large-scale separation of enantiomers. |

| NMR with Chiral Shift Reagents | Formation of transient diastereomeric complexes that have distinct NMR spectra. | Determination of enantiomeric purity. |

Influence of Stereochemistry on Molecular Interactions and Biological Activity at a Molecular Level

The specific three-dimensional arrangement of atoms in the different stereoisomers of this compound is expected to have a significant impact on its interactions with biological macromolecules, such as receptors and enzymes. researchgate.net This is because the binding sites of these biological targets are themselves chiral.

The differential binding of enantiomers can lead to significant differences in their pharmacological activity. One enantiomer may bind with high affinity and elicit a desired therapeutic effect (the eutomer), while the other enantiomer (the distomer) may have lower affinity, no activity, or even produce undesirable side effects. mdpi.com

At a molecular level, the stereochemistry of this compound will influence:

Receptor Binding: The precise orientation of the functional groups of each stereoisomer will determine its ability to form key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the amino acid residues in the binding pocket of its target receptor. mdpi.com

Enzyme Metabolism: The enzymes responsible for metabolizing this compound, such as cytochrome P450s, are also chiral. cuni.cz They may metabolize one stereoisomer at a different rate than the other, leading to differences in the pharmacokinetic profiles of the enantiomers.

Transporter Interactions: The stereochemistry can also affect how the molecule interacts with transporters that may be involved in its absorption, distribution, and excretion.

Understanding the influence of stereochemistry on the molecular interactions of this compound is crucial for the development of more selective and effective therapeutic agents. The study of individual stereoisomers can provide a clearer picture of the structure-activity relationship and potentially lead to drugs with improved efficacy and safety profiles.

Molecular Mechanism of Action Research for Dithiaden S Oxide

Investigation of Redox Pathway Modulation by Dithiaden (B1240223) S-oxide

Dithiaden S-oxide's influence on redox pathways has been a significant area of study, focusing on its effects on reactive oxygen species (ROS) and nitric oxide (NO) production, and its broader role in oxidative stress responses.

Effects on Reactive Oxygen Species (ROS) Generation by Phagocytes

Research has shown that Dithiaden, the parent compound of this compound, can decrease the production of reactive oxygen species by phagocytes. researchgate.netscienceopen.comnih.govresearchgate.netresearchgate.netebi.ac.uk Phagocytic cells like neutrophils are a primary source of ROS during inflammatory responses. mcmed.us Studies utilizing luminol- and isoluminol-enhanced chemiluminescence (CL) have demonstrated that Dithiaden inhibits the oxidative burst in human neutrophils at both extracellular and intracellular levels. researchgate.netnel.edu

The inhibitory effect of Dithiaden on ROS generation is concentration-dependent. researchgate.net When compared to other H1-antihistamines, Dithiaden was found to be the most potent in decreasing extracellular chemiluminescence in stimulated human neutrophils. researchgate.netnel.edu Specifically, at a concentration of 10 µM, Dithiaden decreased extracellular CL by 58%. nel.edu The rank order of potency for extracellular inhibition was determined as: dithiaden > loratadine (B1675096) > chlorpheniramine (B86927) > brompheniramine (B1210426) > pheniramine. researchgate.netnel.edu For intracellular inhibition, the order was loratadine > dithiaden. researchgate.netnel.edu

The mechanism behind this inhibition of ROS generation is linked to the inhibition of protein kinase C (PKC) activation. researchgate.netcas.cz Dithiaden was found to reduce PKC activation by 20–38% in PMA-stimulated neutrophils. This interference with the PKC signaling pathway is a key factor in its ability to suppress the respiratory burst in these immune cells. researchgate.netcas.cz

Table 1: Effect of Dithiaden on Chemiluminescence in Human Neutrophils

| Measurement | Effect of Dithiaden (10 µM) | Potency Ranking (Extracellular) |

|---|---|---|

| Extracellular Chemiluminescence | 58% decrease nel.edu | 1st researchgate.netnel.edu |

| Intracellular Chemiluminescence | 42% decrease nel.edu | 2nd researchgate.netnel.edu |

| PKC Activation | 20-38% reduction | N/A |

Influence on Nitric Oxide (NO) Production and Inducible Nitric Oxide Synthase (iNOS) Expression in Macrophages

The primary mechanism for this reduction is the suppression of inducible nitric oxide synthase (iNOS) protein expression. researchgate.netscienceopen.comnih.gov Western blot analysis revealed a significant decrease in iNOS protein levels in macrophages treated with Dithiaden. researchgate.netscienceopen.comnih.gov It is important to note that amperometrical analysis showed that Dithiaden does not have direct NO scavenging properties. researchgate.netscienceopen.comnih.gov Therefore, its inhibitory effect on NO production is attributed exclusively to the downregulation of iNOS expression. researchgate.netscienceopen.comnih.gov Among several tested H1-antihistamines, Dithiaden, along with bromadryl and clemastine, was one of the most effective at inhibiting iNOS expression and subsequently reducing nitrite (B80452) levels. researchgate.netresearchgate.net

Table 2: Effect of Dithiaden on NO Production and iNOS Expression in Macrophages

| Parameter | Method of Measurement | Result with Dithiaden (5x10⁻⁵ M) |

|---|---|---|

| Nitrite Concentration | Griess Reaction scienceopen.comnih.gov | Significant decrease researchgate.netscienceopen.comnih.gov |

| iNOS Protein Expression | Western Blot Analysis scienceopen.comnih.gov | Marked reduction researchgate.netscienceopen.comnih.gov |

| Direct NO Scavenging | Amperometrical Analysis researchgate.netscienceopen.comnih.gov | No scavenging activity observed researchgate.netscienceopen.comnih.gov |

Potential Role in Oxidative Stress Responses

The modulation of both ROS and NO pathways by this compound's parent compound suggests a significant role in managing oxidative stress. researchgate.net Oxidative stress occurs when there is an imbalance between the production of reactive species and the body's ability to detoxify them. mdpi.com Excessive production of ROS and RNS by phagocytes can lead to tissue damage and contribute to chronic inflammatory conditions. cas.cz

By decreasing ROS generation in neutrophils and inhibiting NO production in macrophages, Dithiaden demonstrates antioxidant properties that extend beyond simple receptor antagonism. researchgate.netnel.edu These actions help to mitigate the damaging effects of oxidative burst in inflammatory settings. researchgate.net The ability to suppress iNOS expression is particularly relevant, as overproduction of NO is a hallmark of many inflammatory diseases. researchgate.net The combined effects on these pathways underscore the potential of Dithiaden and its metabolites to contribute to the resolution of inflammation by targeting key sources of oxidative stress. researchgate.net

Receptor-Level Interaction Studies of this compound

While the parent compound Dithiaden is a known histamine (B1213489) H1 receptor antagonist, research into the specific receptor-level interactions of its metabolite, this compound, is less defined. The focus has been more on its downstream effects rather than direct binding affinities.

Assessment of Ligand-Receptor Binding Affinities

Specific studies detailing the ligand-receptor binding affinities of this compound are not extensively available in peer-reviewed literature. The primary mechanism of action described for the parent compound, Dithiaden, is the blockade of histamine H1 receptors. smolecule.com However, it is also acknowledged that many of the observed anti-inflammatory and antioxidative effects of H1-antihistamines may not be mediated exclusively through the H1-receptor pathway, suggesting non-receptor-operated activities. ebi.ac.ukresearchgate.netresearchgate.net These non-receptor mechanisms could involve direct interactions with cellular membranes or enzymes. ebi.ac.uk Further research is required to determine the specific binding profile and affinity of this compound for various receptors.

Modulation of Intracellular Signaling Cascades and Enzyme Activities

Protein Kinase C (PKC): As mentioned previously, Dithiaden reduces the activation of PKC in neutrophils by 20–38%. Since PKC is crucial for the activation of NADPH oxidase and the subsequent respiratory burst, its inhibition is a significant mechanism for reducing ROS production. researchgate.netcas.cz

Inducible Nitric Oxide Synthase (iNOS): Dithiaden inhibits the expression of the iNOS enzyme in macrophages, leading to decreased NO production. researchgate.netscienceopen.comnih.gov This action is not due to direct scavenging of NO but rather a suppression of the enzyme's synthesis. researchgate.netscienceopen.comnih.gov

Myeloperoxidase (MPO) and Elastase: Research indicates that Dithiaden can reduce the release of myeloperoxidase and elastase from neutrophils. researchgate.net Myeloperoxidase is an enzyme that contributes to the formation of highly reactive hypochlorous acid from hydrogen peroxide and chloride ions, while elastase is a protease that can degrade extracellular matrix components. researchgate.netnih.govmdpi.com Inhibition of their release further contributes to the anti-inflammatory effects of the compound. researchgate.net

Caspase-3: In cell-free systems, Dithiaden has been shown to increase the activity of caspase-3 by 25%. Caspase-3 is a key executioner caspase in the apoptotic pathway. This suggests a potential pro-apoptotic role for Dithiaden in regulating the lifespan of neutrophils, which could be beneficial in resolving inflammation. researchgate.net

These findings indicate that the molecular mechanism of Dithiaden and its S-oxide metabolite involves complex interactions with multiple intracellular signaling pathways and enzymes, extending beyond simple histamine receptor antagonism. ebi.ac.uk

Comparative Molecular Mechanisms with the Parent Compound Dithiaden

Dithiaden functions as a potent and relatively selective histamine H1 receptor antagonist. smolecule.comwikipedia.org By blocking H1 receptors, it inhibits the action of histamine, a primary mediator of allergic reactions responsible for symptoms such as vasodilation and itching. patsnap.com Beyond its principal antihistaminic activity, Dithiaden also demonstrates a range of other pharmacological actions. It possesses hypnotic and antiadrenergic properties, along with very weak anticholinergic and antiserotonergic effects. wikipedia.orgebi.ac.uk Its ability to cross the blood-brain barrier contributes to its sedative effects. patsnap.com Research has also shown that Dithiaden can influence inflammatory pathways through mechanisms other than H1-receptor blockade. These include the inhibition of protein kinase C (PKC) activation, a reduction of nitric oxide (NO) production in macrophages by suppressing inducible nitric oxide synthase (iNOS) expression, and the modulation of reactive oxygen species (ROS) generation in neutrophils. patsnap.comresearchgate.netmdpi.com Furthermore, Dithiaden has been found to inhibit platelet aggregation. smolecule.comebi.ac.uk

This compound, the metabolite, is also an effective histamine H1-antagonist. nih.gov However, a key distinction lies in its pharmacological selectivity and reduced central nervous system impact. Pharmacological studies indicate that this compound is a potentially non-sedating H1-antagonist. nih.gov In contrast to its parent compound, the inhibitory effects of this compound that contribute to sedation are significantly less pronounced at therapeutic doses. nih.gov The metabolic conversion via S-oxidation appears to result in a more selective pharmacological profile, with substantially lower acute toxicity observed in animal models. nih.gov

The table below provides a comparative summary of the known molecular mechanisms and pharmacological effects of Dithiaden and its S-oxide metabolite.

| Feature | Dithiaden | This compound |

| Primary Mechanism | Histamine H1 Receptor Antagonist | Histamine H1 Receptor Antagonist |

| Sedative/Hypnotic Effect | Present, due to CNS penetration | Significantly reduced or absent |

| Anticholinergic Effect | Very weak | Not prominently reported |

| Antiadrenergic Effect | Present | Not prominently reported |

| Protein Kinase C (PKC) Inhibition | Yes | Not prominently reported |

| Nitric Oxide (NO) Production | Inhibits iNOS expression | Not prominently reported |

| Platelet Aggregation | Inhibitory effect | Not prominently reported |

| Pharmacological Selectivity | Less selective | Higher selectivity |

Advanced Analytical Methodologies for Dithiaden S Oxide Characterization

Chromatographic Techniques for Separation and Quantification of Dithiaden (B1240223) S-oxide

Chromatography is a cornerstone for the analysis of pharmaceutical compounds and their metabolites. The choice of technique depends on the analyte's properties and the analytical goals, such as quantification or preparative separation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of Dithiaden S-oxide. The development of a robust HPLC method involves several key steps, including scouting for appropriate columns and mobile phases, optimization of separation parameters, and validation to ensure the method is fit for its intended purpose. thermofisher.com

For the quantitative determination of compounds like this compound, various detectors can be coupled with HPLC systems. ejgm.co.uk A Diode Array Detector (DAD) allows for the monitoring of absorbance at multiple wavelengths, which is useful for peak purity assessment. An Evaporative Light Scattering Detector (ELSD) is a universal detector that is not dependent on the chromophoric properties of the analyte. However, for the highest sensitivity and selectivity, especially in complex biological matrices, Mass Spectrometry (MS) is the detector of choice. mdpi.com

An HPLC-MS/MS method provides a powerful tool for the determination of metabolites. nih.govscielo.br This technique combines the separation power of HPLC with the mass-analyzing capabilities of tandem mass spectrometry, allowing for sensitive and specific quantification. mdpi.comnih.gov Method development would typically involve optimizing the mobile phase composition (e.g., acetonitrile (B52724) and water with formic acid) and the mass spectrometer parameters to achieve the desired sensitivity and accuracy. mdpi.comnih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) ejgm.co.uk |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) mdpi.comnih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detector | DAD, ELSD, or MS/MS ejgm.co.ukmdpi.comnih.gov |

| Injection Volume | 10-20 µL |

| Column Temperature | 30-40 °C mdpi.comnih.gov |

This table presents a hypothetical set of starting conditions for method development and would require optimization.

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. shimadzu.com Direct analysis of this compound by GC may be challenging due to its polarity and potential for thermal degradation in the injector port. scirp.org Therefore, derivatization is often a necessary step to increase the volatility and thermal stability of the analyte. nih.gov

Common derivatization strategies for compounds containing polar functional groups include silylation or acylation. These reactions replace active hydrogens with less polar groups, making the compound more suitable for GC analysis. The choice of derivatization reagent depends on the functional groups present in the this compound molecule.

GC coupled with Mass Spectrometry (GC-MS) is the preferred method for confirmation and identification of analytes. store-assets.comchromatographyonline.com The electron ionization (EI) mass spectra generated by GC-MS provide detailed structural information that can be used to identify the compound and its impurities. researchgate.net

Table 2: Potential GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250-280 °C |

| Oven Program | Temperature gradient from a low starting temperature to a high final temperature (e.g., 100°C to 300°C at 10°C/min) |

| Carrier Gas | Helium at a constant flow rate |

| Detector | Mass Spectrometer (EI mode) |

| Derivatization Agent | Silylation reagent (e.g., BSTFA) or acylation reagent |

This table outlines potential starting parameters for a GC-MS method, which would need to be optimized for the specific derivative.

Since this compound contains a stereocenter at the sulfur atom, it exists as a pair of enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different pharmacological and toxicological effects. csfarmacie.cz Therefore, the separation of these enantiomers is of great importance.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations. rsc.org SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for fast and efficient separations. Chiral Stationary Phases (CSPs) are used to achieve the separation of enantiomers. csfarmacie.cz The selection of the appropriate CSP and co-solvent (e.g., methanol, ethanol) is critical for successful chiral resolution. mdpi.com

The resolution of enantiomers is based on the differential interactions between the enantiomers and the chiral selector of the CSP, often explained by the "three-point interaction" model. csfarmacie.cz

Gas Chromatography (GC) Method Development and Derivatization Strategies

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Purity Assessment of this compound

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural analysis of organic molecules. tib-op.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. d-nb.info

For this compound, ¹H NMR would show characteristic signals for the aromatic protons, the protons of the thieno[2,3-c] ejgm.co.ukbenzothiepin core, and the dimethylaminopropylidene side chain. Similarly, the ¹³C NMR spectrum would provide signals for all the carbon atoms in the molecule, including the carbonyl-like carbon of the S-oxide group. The chemical shifts of these signals are sensitive to the electronic environment and can be used to confirm the structure of the molecule. carlroth.comsigmaaldrich.com

NMR is also a powerful technique for reaction monitoring, allowing for the tracking of the formation of this compound from its precursor and the identification of any byproducts or intermediates. magritek.com This non-destructive technique provides quantitative data on the concentration of reactants and products over time. magritek.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (in CDCl₃)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.0 | 120 - 140 |

| Vinylic Proton | 5.5 - 6.5 | 110 - 130 |

| -CH₂- (propyl chain) | 2.0 - 3.0 | 20 - 40 |

| -N(CH₃)₂ | 2.2 - 2.5 | ~45 |

| Thiepine Ring Protons | 3.0 - 4.0 | 30 - 50 |

| C=S=O Carbon | N/A | High ppm value (variable) |

These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. diva-portal.org For this compound, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which helps in confirming its molecular formula (C₁₇H₁₉NOS₂). uni.lu

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation and metabolite identification. scielo.br In an MS/MS experiment, the molecular ion of this compound is selected and fragmented to produce a characteristic fragmentation pattern. shimadzu.com The analysis of these fragments can provide valuable information about the structure of the molecule and help in the identification of its metabolites in biological samples. nih.gov

MS is also a powerful tool for impurity profiling. It can detect and identify trace-level impurities that may be present in a sample of this compound, which is essential for quality control in pharmaceutical analysis.

Optical Activity Measurements for Stereoisomeric Purity Determination

The stereoisomeric purity of this compound, a chiral sulfoxide (B87167), is a critical parameter due to the potential for different pharmacological activities between enantiomers. The oxidation of the sulfur atom in the dithiaden molecule creates a chiral center, resulting in two enantiomers (R- and S-isomers). The determination of the enantiomeric composition is essential for ensuring the quality and consistency of the compound for research and potential therapeutic applications.

For a more precise and sensitive determination of stereoisomeric purity, chiral chromatography techniques are indispensable. gcms.czdiva-portal.org High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method for separating enantiomers. mdpi.com The choice of the chiral column and the mobile phase composition are crucial for achieving optimal separation. mdpi.com For instance, polysaccharide-based CSPs are often effective in resolving chiral sulfoxides. mdpi.com

The enantiomeric excess (ee), a measure of the purity of a chiral sample, can be calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: Key Techniques for Stereoisomeric Purity Determination of this compound

| Analytical Technique | Principle | Application to this compound |

| Polarimetry | Measures the rotation of plane-polarized light by a chiral compound. | Provides a measure of the net optical activity of the sample, which can be used to estimate the enantiomeric excess if the specific rotation of the pure enantiomer is known. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to their separation. | Allows for the direct quantification of each enantiomer, providing a precise determination of the enantiomeric excess and stereoisomeric purity. |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light. | Can be used to determine the absolute configuration of the enantiomers by comparing experimental spectra with theoretical calculations. mdpi.com |

The combination of these techniques provides a comprehensive approach to characterizing the stereoisomeric purity of this compound, ensuring a thorough understanding of its chiral properties.

Method Validation and Transfer Protocols in this compound Research

The validation of analytical methods is a mandatory requirement in pharmaceutical research and development to ensure that a method is suitable for its intended purpose. unodc.orgmjcce.org.mk For this compound, this involves a systematic evaluation of the analytical procedure to confirm its reliability for parameters such as identity, purity, and concentration. The validation process adheres to guidelines set by international regulatory bodies like the International Council for Harmonisation (ICH). europa.eu

Method Validation Parameters

The validation of an analytical method for this compound would typically include the assessment of the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. turkjps.org

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. unodc.org

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Method Transfer Protocols

The transfer of an analytical method from one laboratory (the transferring laboratory) to another (the receiving laboratory) is a critical process that ensures the receiving laboratory can perform the method with the same level of reliability. eurofins.commedfilesgroup.com A well-defined transfer protocol is essential and should include: medfilesgroup.comwho.int

Objective and Scope: Clearly defines the purpose and applicability of the method transfer. medfilesgroup.com

Responsibilities: Outlines the roles and responsibilities of both the transferring and receiving laboratories. medfilesgroup.com

Materials and Instruments: Specifies the exact materials, reagents, and equipment to be used. medfilesgroup.com

Analytical Procedure: Provides a detailed, step-by-step description of the method. medfilesgroup.com

Experimental Design and Acceptance Criteria: Details the experiments to be performed (e.g., comparative testing) and the pre-defined criteria for a successful transfer. eurofins.commedfilesgroup.com

Documentation: Specifies the data to be reported and the format of the transfer report. medfilesgroup.com

Table 2: Example of Acceptance Criteria for Method Transfer

| Test | Acceptance Criteria |

| Assay | The absolute difference between the mean results of the two laboratories should not be more than a specified percentage (e.g., ±2%). |

| Impurity Analysis | For impurities at or above the quantitation limit, the absolute difference between the mean results should be within a defined range (e.g., ±0.05% for impurities <0.5%). |

| Precision | The coefficient of variation (CV) for replicate measurements in the receiving laboratory should not exceed a specified value (e.g., 2%). |

Successful method validation and transfer are crucial for ensuring the consistency and reliability of data generated in different laboratories, which is fundamental for collaborative research and regulatory submissions involving this compound. Inter-laboratory comparisons can also be organized to assess the consistency of laboratory quantitation. coresta.orgeuropa.euctc-n.org

Computational and Theoretical Studies of Dithiaden S Oxide

Quantum Chemical Calculations for Dithiaden (B1240223) S-oxide Molecular Structure and Electronic Properties

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and geometry. These methods are broadly categorized into ab initio and density functional theory approaches.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. bibliotekanauki.pl It is particularly effective for calculating the structural and electronic properties of molecules like Dithiaden S-oxide. mdpi.com DFT calculations can be used to determine the most stable three-dimensional conformation of the molecule by optimizing its geometry to a minimum energy state.

Key properties that can be calculated for this compound using DFT include:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles that define the lowest energy structure.

Electronic Properties: The distribution of electron density, which highlights electron-rich and electron-poor regions of the molecule.

Electrostatic Potential: A map of the electrostatic potential on the electron density surface, which is crucial for understanding intermolecular interactions, including how the molecule interacts with biological receptors.

Vibrational Frequencies: Predicted infrared and Raman spectra, which can be used to characterize the molecule and confirm its structure by comparing theoretical data with experimental results. nih.gov

DFT calculations with Hubbard-U correction have been shown to improve the accuracy of results for transition metal oxides by accounting for strong electron correlation. mdpi.com While not a transition metal oxide, the principles of applying DFT to accurately model electronic structures are broadly applicable. aps.orgaps.org

Ab initio (from first principles) quantum chemistry methods are based on the fundamental laws of quantum mechanics without the use of experimental data. researchgate.net These calculations provide a detailed picture of the molecular orbitals (MOs), which describe the wavefunction and location of electrons in a molecule. unram.ac.id

For this compound, ab initio MO analysis focuses on several key aspects:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. unram.ac.id The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scispace.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates higher reactivity. scispace.com

Orbital Visualization: Mapping the HOMO and LUMO across the molecular structure reveals the specific atoms or regions most likely to be involved in chemical reactions. For instance, the analysis can pinpoint the sites susceptible to electrophilic or nucleophilic attack. unram.ac.id

Natural Bond Orbital (NBO) Analysis: This ab initio-based method can be used to study charge transfer interactions and the delocalization of electron density within the molecule, providing a deeper understanding of its bonding and stability. researchgate.net

The real-time evolution of molecular orbitals during a chemical process can be tracked using ab initio molecular dynamics, offering detailed insights into the time-dependent electronic structure. nih.govnih.gov

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations of this compound Interactions with Biological Macromolecules

Molecular dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.govnih.gov MD simulations are instrumental in studying how a ligand, such as this compound, interacts with a biological macromolecule, like a protein receptor or an enzyme. chemrxiv.org

An MD simulation of this compound with its biological target (e.g., the histamine (B1213489) H1 receptor) would involve the following steps and provide valuable insights:

System Setup: A model of the biological target is placed in a simulated physiological environment, typically a box of water molecules and ions.

Simulation: The forces on every atom are calculated using a force field, and Newton's equations of motion are solved to simulate the system's evolution over time. mpg.de

Analysis: The resulting trajectory provides a detailed view of the dynamic interaction between the ligand and the macromolecule.

Key findings from MD simulations could include:

Binding Pose and Stability: Identifying the preferred orientation of this compound within the binding site of the receptor and assessing the stability of this pose over time.

Intermolecular Interactions: Quantifying the specific non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-receptor complex.

Conformational Changes: Observing how the binding of this compound may induce conformational changes in the protein, which is often essential for its biological function. plos.org

Binding Free Energy: Calculating the free energy of binding, which provides a quantitative measure of the affinity of this compound for its target.

These simulations provide a dynamic picture that complements the static information from quantum chemical calculations, offering a more complete understanding of the molecule's biological function. nih.gov

In Silico Prediction of this compound Reactivity and Metabolic Pathways

In silico methods use computational models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of chemical compounds. This compound is known to be a metabolite of Dithiaden, formed via S-oxidation.

In silico tools can predict metabolic pathways by applying knowledge-based systems that contain information on common biotransformation reactions. europa.eu For this compound, these models can be used to:

Confirm Known Pathways: Validate the formation of the S-oxide from its parent compound, Dithiaden, as a plausible metabolic reaction.

Predict Subsequent Metabolism: Identify potential phase I and phase II metabolic reactions that this compound itself might undergo. This could include further oxidation, hydroxylation, or conjugation with molecules like glucuronic acid or sulfate. dovepress.com

Identify Reactive Metabolites: Predict the formation of potentially reactive intermediates. Some metabolic processes can generate chemically reactive species that may lead to toxicity, and in silico tools can help identify these liabilities early in development. dovepress.com

Guide Experimental Studies: The predictions from in silico models can guide the design of in vitro and in vivo metabolism studies, focusing on the most likely metabolites. nih.gov

These computational approaches are valuable for building a comprehensive metabolic profile of a compound and understanding its potential biotransformations within an organism. scirp.org

Structure-Activity Relationship (SAR) Modeling for this compound and its Derivatives

Structure-Activity Relationship (SAR) analysis is a core concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create mathematical models for this correlation. nih.govmdpi.com

Dithiaden is utilized as a model compound in SAR studies focused on antihistamine activity. A QSAR study involving this compound and other derivatives would aim to understand how structural modifications affect their affinity for the histamine H1 receptor or other targets.

The development of a QSAR model for this compound would typically involve:

Data Collection: Assembling a dataset of Dithiaden derivatives, including the S-oxide, with their measured biological activities (e.g., receptor binding affinity).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include:

Constitutional Descriptors: Atom counts, molecular weight.

Topological Descriptors: Describing molecular branching and connectivity. vietnamjournal.ru

Quantum Chemical Descriptors: HOMO and LUMO energies, dipole moment, and partial charges derived from quantum calculations. vietnamjournal.runih.gov

Model Building: Using statistical techniques like multiple linear regression or machine learning algorithms to build a mathematical equation that links the descriptors to the biological activity. nih.gov

Validation: Rigorously testing the model's predictive power to ensure it is robust and reliable.

In Vitro Studies and Biological Contextualization of Dithiaden S Oxide

Cellular Models for Investigating Dithiaden (B1240223) S-oxide Interactions

The biological activities of Dithiaden and its metabolites, such as Dithiaden S-oxide, are frequently investigated using established in vitro cellular models. These models allow for controlled examination of the compound's effects at the cellular and molecular levels, providing insights into its mechanisms of action.

Macrophage Cell Line Studies (e.g., RAW 264.7 cells) on Inflammatory Responses

The murine macrophage cell line RAW 264.7 is a widely used model to study inflammatory processes. culturecollections.org.ukelabscience.comprotocols.iorwdstco.com In the context of Dithiaden, these cells are instrumental in elucidating its anti-inflammatory properties. Studies have shown that Dithiaden can modulate the production of key inflammatory mediators in these cells.

Specifically, research has focused on the effect of Dithiaden on nitric oxide (NO) production in RAW 264.7 cells stimulated with bacterial lipopolysaccharide (LPS), a potent inducer of inflammation. fishersci.atwikipedia.orgcmdm.tw Dithiaden, at a non-toxic concentration of 5x10⁻⁵ M, was found to significantly decrease the accumulation of nitrites, which are stable end-products of NO metabolism. wikipedia.orgcmdm.tw This reduction in NO production is not due to direct scavenging of NO molecules but is caused by the suppression of inducible nitric oxide synthase (iNOS) protein expression. fishersci.atwikipedia.org iNOS is the enzyme responsible for the large-scale production of NO during inflammatory responses. wikipedia.orgnih.govwikipedia.orgpnas.org The ability of Dithiaden to downregulate iNOS expression in activated macrophages highlights a key mechanism for its anti-inflammatory effects. fishersci.atwikipedia.org

Table 1: Effect of Dithiaden on Nitrite (B80452) Production in LPS-Stimulated RAW 264.7 Macrophages

| Dithiaden Concentration | Nitrite Concentration (% of Control) | Effect on iNOS Protein Expression |

| 10⁻⁵ M | No significant change | Not specified |

| 5x10⁻⁵ M | 56.06 ± 3.34% (Significant decrease) | Marked reduction |

| 10⁻⁴ M | 20.93 ± 2.19% (Significant decrease) | Marked reduction (Note: cytotoxic at this concentration) |

Data sourced from studies on LPS-stimulated RAW 264.7 cells incubated for 24 hours. cmdm.tw

Neutrophil Activity Modulation in Human Polymorphonuclear Leukocyte Models

Human polymorphonuclear leukocytes (PMNs), or neutrophils, are key players in the innate immune response. The parent compound, Dithiaden, has been shown to modulate their activity, an effect that is highly dependent on the stimulus used to activate the cells. In studies using isolated human neutrophils, Dithiaden demonstrated a more potent inhibitory effect on the generation of reactive oxygen species (ROS) compared to histamine (B1213489).

The effects were evaluated by measuring luminol-enhanced chemiluminescence (CL), a marker for ROS production. When neutrophils were stimulated with opsonised zymosan (OZ) or the calcium ionophore A23187, Dithiaden caused a dose-dependent inhibition of CL. Conversely, when phorbol-myristate-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP) were used as stimuli, Dithiaden potentiated the CL response. In whole blood assays stimulated with OZ, Dithiaden was found to be 1.5 to 25 times more effective at inhibiting CL than histamine.

Further investigations into the mechanism revealed that Dithiaden's inhibitory effect on ROS generation in isolated neutrophils stems from the inhibition of protein kinase C (PKC) activation. It also significantly decreased the liberation of myeloperoxidase (MPO), an enzyme stored in neutrophil granules, by 60% when cells were stimulated with PMA. drugbank.com The rank order of potency for H1-antihistamines in suppressing the oxidative burst in human neutrophils was found to be dithiaden > loratadine (B1675096) > brompheniramine (B1210426) > chlorpheniramine (B86927) > pheniramine.

Table 2: Stimulus-Dependent Effects of Dithiaden on Human Neutrophil Functions

| Neutrophil Function | Stimulus | Observed Effect of Dithiaden |

| Chemiluminescence (CL) | Opsonised Zymosan (OZ) | Inhibition |

| A23187 | Inhibition | |

| Phorbol-myristate-acetate (PMA) | Potentiation | |

| fMLP | Potentiation | |

| Aggregation | A23187 | Inhibition |

| Opsonised Zymosan (OZ) | Inhibition | |

| Phorbol-myristate-acetate (PMA) | Inhibition | |

| fMLP | Potentiation | |

| Myeloperoxidase (MPO) Release | Phorbol-myristate-acetate (PMA) | Inhibition (60% decrease) |

Data compiled from in vitro studies on isolated human polymorphonuclear leukocytes. drugbank.com

Studies on Platelet Aggregation Inhibition

Dithiaden has been shown to inhibit human platelet aggregation in vitro in a dose- and stimulus-dependent manner. wikipedia.orgsigmaaldrich.com The inhibitory potency of Dithiaden was ranked in the following order based on the stimulus used: thrombin > A23187 > adrenaline > ADP. wikipedia.orgsigmaaldrich.com

When adrenaline was used to induce aggregation, Dithiaden inhibited both the first and second phases and significantly prolonged the onset of the second phase. wikipedia.org The underlying mechanism does not appear to be related to specific histamine receptors on platelets. Instead, it is suggested that Dithiaden interferes with intracellular signaling pathways, specifically at the level of phospholipase A2 and thromboxane (B8750289) synthase. wikipedia.orgsigmaaldrich.com This is supported by findings that Dithiaden inhibited the liberation of arachidonic acid and the subsequent generation of thromboxane B2 in a concentration-dependent manner when platelets were stimulated with thrombin or A23187. wikipedia.org

Enzymatic Activity and Biotransformation Pathways of this compound

This compound is a recognized metabolic product of its parent compound, Dithiaden. news-medical.net The formation of this compound occurs through a Phase I metabolic reaction known as S-oxidation. news-medical.netfrontiersin.org This biotransformation involves the addition of an oxygen atom to one of the sulfur atoms in the dithiaden molecule. wikipedia.orgsigmaaldrich.com

This type of oxidative reaction is primarily catalyzed by a superfamily of heme-containing enzymes known as cytochrome P450 (CYP) monooxygenases, which are abundant in the liver. wikipedia.orgnews-medical.netfrontiersin.orgebi.ac.uknih.gov Flavin-containing monooxygenases (FMOs) are another class of enzymes capable of catalyzing S-oxidation reactions. wikidata.org The S-oxidation of Dithiaden alters its physicochemical properties and can result in a metabolite with a distinct pharmacological profile compared to the parent drug. news-medical.net For instance, this compound retains H1-antagonist activity but exhibits a different central nervous system activity profile than Dithiaden. news-medical.net

Role of this compound as a Chemical Probe in Investigating Cellular Processes

While this compound itself is not widely documented as a chemical probe, its core structure and the presence of a sulfoxide (B87167) group place it in a class of compounds with potential utility for studying cellular processes, particularly those involving redox signaling. Chemical probes are molecules used to study biological systems, and those that can detect specific oxidative states are valuable tools. frontiersin.orgwikipedia.orgnih.gov

The sulfoxide moiety (R-S(O)-R) is an oxidized form of a sulfide (B99878). The reversible nature of some sulfur oxidations (e.g., the reduction of sulfenic acids) is a key mechanism in cellular signal transduction. nih.gov Chemical probes are often designed to react specifically with certain oxidized states of sulfur-containing amino acids like cysteine, such as sulfenic acids (R-SOH), to identify proteins that are sensitive to oxidation. frontiersin.orgnih.gov

Given that this compound is a stable metabolite formed via S-oxidation, it could theoretically serve as a reference compound or a tool in studies aimed at understanding the enzymes and pathways involved in xenobiotic sulfur metabolism. For example, its formation could be monitored to assess the activity of specific CYP or FMO isozymes. Furthermore, compounds with similar N-oxide functionalities have been investigated as probes that can selectively oxidize ferrous ions, thereby acting as inhibitors in iron-dependent cellular processes like ferroptosis. nih.gov This suggests that S-oxide compounds could have analogous, yet unexplored, roles as chemical tools for investigating specific oxidative or redox-dependent cellular events.

Future Directions and Emerging Research Avenues for Dithiaden S Oxide

Development of Novel Synthetic Strategies for Dithiaden (B1240223) S-oxide and its Analogues

The exploration of Dithiaden S-oxide's full potential is partly contingent on the availability of efficient and versatile synthetic routes. Currently, it is primarily known as a product of the metabolic S-oxidation of Dithiaden. researchgate.net Future research will likely focus on developing direct and stereoselective synthetic methods to produce this compound, bypassing the reliance on metabolic conversion.

Key areas for development include:

Asymmetric Oxidation: Devising methods for the enantioselective or diastereoselective oxidation of the sulfide (B99878) group in the thieno[2,3-c] researchgate.netbenzothiepin core of Dithiaden. This would allow for the synthesis of specific stereoisomers of this compound, enabling a more precise evaluation of their individual biological activities.

Modular Synthesis Platforms: Creating synthetic pathways that allow for the easy modification of different parts of the this compound scaffold. This could involve late-stage functionalization techniques to introduce a variety of substituents on the aromatic rings or modify the dimethylaminopropylidene side chain. Such platforms are crucial for generating a library of analogues for structure-activity relationship studies.

Flow Chemistry and Process Optimization: Implementing continuous flow synthesis technologies could offer improved control over reaction parameters (temperature, pressure, reaction time), potentially leading to higher yields, purity, and safety, especially for oxidation reactions which can be exothermic. This approach would also facilitate easier scaling for potential future production.

Alternative Ring Construction: While Dithiaden synthesis often involves methods like dithiocarbamate (B8719985) alkylation or ring expansion of 1,3-dithiolium salts, new strategies could be explored for constructing the core tricyclic system with the sulfoxide (B87167) moiety already in place. smolecule.com

The development of these novel strategies will not only provide a reliable supply of this compound for further research but also empower the creation of new chemical entities with potentially enhanced or novel pharmacological properties.

Application of Advanced Spectroscopic and Imaging Techniques for Real-time Biochemical Monitoring

Understanding the dynamic interactions of this compound within a biological system is crucial to elucidating its mechanism of action. Advanced spectroscopic and imaging techniques offer powerful tools for real-time monitoring of its biochemical effects at the cellular and subcellular levels.

Future applications in this area include:

Fluorescence Spectroscopy and Imaging: Designing and synthesizing fluorescently labeled analogues of this compound could enable real-time tracking of its uptake, distribution, and localization within living cells using techniques like confocal microscopy and fluorescence lifetime imaging (FLIM). worldscientific.com This could provide insights into its target engagement and intracellular trafficking.

Mass Spectrometry Imaging (MSI): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI could be employed to map the spatial distribution of this compound and its downstream metabolites in tissue sections. researchgate.net This would provide a detailed picture of its pharmacokinetic and pharmacodynamic profile in a specific organ or tissue.

Advanced Vibrational Spectroscopy: Surface-Enhanced Raman Spectroscopy (SERS) and Fourier Transform Infrared (FTIR) spectroscopy could be utilized to study the interaction of this compound with its biological targets, such as proteins or membranes. researchgate.netmdpi.com These techniques can detect subtle conformational changes in biomolecules upon drug binding, providing mechanistic clues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-cell NMR could be used to study the interactions of ¹³C- or ¹⁵N-labeled this compound with intracellular components in a near-native environment, offering high-resolution structural and dynamic information. researchgate.net

Chemiluminescence and Bioluminescence Assays: Building on existing studies that use luminol-enhanced chemiluminescence to assess the impact of Dithiaden on reactive oxygen species (ROS) production, these assays can be further refined. worldscientific.comresearchgate.net They can be used to monitor the real-time effects of this compound on cellular signaling pathways involving ROS and reactive nitrogen species (RNS). nih.gov

By integrating these advanced techniques, researchers can move beyond static measurements and gain a dynamic understanding of how this compound functions in a complex biological milieu.

Integrated Omics Approaches in this compound Metabolic Studies

The metabolic fate of a compound significantly influences its efficacy and safety. Integrated omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a holistic approach to understanding the complex metabolic pathways involving this compound. nih.govosti.govfrontiersin.org

Key research avenues using omics include:

Metabolomics: Utilizing high-resolution mass spectrometry and NMR to perform untargeted and targeted metabolomic profiling of cells or biofluids after exposure to this compound. This will help in identifying the full spectrum of its metabolites beyond the initial S-oxidation and understanding its impact on endogenous metabolic pathways. nih.govnih.gov

Proteomics: Employing proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling, to identify changes in protein expression and post-translational modifications in response to this compound treatment. This can reveal the specific enzymes (e.g., cytochrome P450 isoforms, flavin-containing monooxygenases) responsible for its metabolism and uncover its downstream protein targets.

Transcriptomics: Using RNA-sequencing (RNA-Seq) to analyze changes in gene expression profiles. This can elucidate the cellular pathways modulated by this compound, such as inflammatory and signaling pathways, and identify potential off-target effects. For instance, studies on Dithiaden have already shown it can suppress the expression of inducible nitric oxide synthase (iNOS). nih.govresearchgate.netnih.gov Transcriptomics could explore this effect more broadly.

Multi-omics Integration: The true power lies in integrating data from these different omics layers. frontiersin.orge-enm.orgresearchgate.net A systems biology approach can build comprehensive models of the drug's action, linking genetic variations to protein expression changes, and subsequent alterations in metabolic networks. This integrated view is essential for a complete understanding of the compound's mechanism of action and for identifying potential biomarkers of its effect.

These omics-driven studies will provide an unprecedented level of detail into the metabolism and cellular impact of this compound, paving the way for personalized medicine approaches.

Exploration of Structure-Activity-Relationship Driven Compound Design Based on this compound Scaffolds

The this compound molecule represents a "scaffold" that can be chemically modified to create new compounds with optimized properties. Structure-activity relationship (SAR) studies are fundamental to this process, aiming to correlate specific structural features of a molecule with its biological activity. nih.gov

Future research in this domain should focus on:

Systematic Scaffold Modification: A systematic SAR exploration would involve synthesizing analogues with modifications at key positions:

The Sulfoxide Group: Investigating the impact of the oxygen atom's stereochemistry (R vs. S isomers) on activity.

The Tricyclic Core: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the benzene (B151609) and thiophene (B33073) rings to probe their influence on receptor binding and pharmacokinetic properties.

The Propylidene Side Chain: Modifying the length of the alkyl chain, altering the amine substitution (e.g., from dimethyl to other alkyl groups or incorporating it into a ring), and exploring the geometry of the double bond.

Computational Modeling and In Silico Screening: Utilizing molecular docking and molecular dynamics simulations to predict how different analogues of this compound might interact with potential biological targets, such as the H1-receptor or enzymes involved in inflammation. researchgate.net This computational pre-screening can help prioritize the synthesis of the most promising candidates, saving time and resources.

Target-Based Design: As the specific molecular targets of this compound are more clearly identified (beyond the H1-receptor), rational drug design can be employed to optimize the scaffold's interaction with these targets. For example, if it is found to significantly inhibit a particular kinase or enzyme, analogues can be designed to enhance this specific inhibitory activity.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the biological target and then growing or linking them to create a more potent lead compound, using the this compound scaffold as a starting point.

Through iterative cycles of design, synthesis, and biological testing, SAR studies will be instrumental in transforming the this compound scaffold into a platform for developing novel therapeutic agents with tailored activity profiles.

Q & A

Q. What experimental models are commonly used to study the anti-inflammatory effects of Dithiaden S-oxide, and how are they validated?

The murine macrophage-like RAW 264.7 cell line is a primary model for assessing nitric oxide (NO) production under lipopolysaccharide (LPS) stimulation . Cell viability is validated via ATP tests to ensure non-toxic concentrations (e.g., 5×10⁻⁵ M this compound reduced intracellular ATP only at higher doses, confirming cytotoxicity thresholds) . LPS-stimulated cells are pre-incubated with this compound, followed by NO quantification via Griess reaction (measuring nitrite accumulation) and iNOS expression analysis via Western blot .

Q. What methodological approaches are employed to distinguish direct NO scavenging from iNOS suppression by this compound?

Amperometric analysis in cell-free systems is used to evaluate direct NO scavenging. For example, this compound (5×10⁻⁵ M) showed no direct scavenging activity, while LPS-treated RAW 264.7 cells exhibited reduced nitrite levels (56.06 ± 3.34% of control) and iNOS protein expression (validated via Western blot), confirming suppression of enzymatic NO synthesis .

Q. How are concentration-dependent effects of this compound analyzed in macrophage studies?

Dose-response experiments are conducted (e.g., 10⁻⁵ M to 10⁻⁴ M). At 5×10⁻⁵ M, this compound significantly reduces nitrite accumulation without cytotoxicity, whereas 10⁻⁴ M decreases ATP levels, indicating toxicity. Statistical validation uses Student’s t-test (p < 0.05) with triplicate experiments to ensure reproducibility .

Advanced Research Questions

Q. What molecular mechanisms underlie the selective inhibition of iNOS by this compound compared to other H1-antihistamines?

this compound uniquely suppresses iNOS expression by modulating post-transcriptional pathways in LPS-activated macrophages, unlike other H1-antihistamines that primarily target reactive oxygen species (ROS). This specificity is confirmed via comparative proteomic analysis and ROS/NO dual-pathway assays . Its metabolite structure (S-oxide) enhances selectivity by altering receptor binding kinetics, as shown in pharmacological experiments .

Q. How does this compound’s modulation of oxidative vs. nitrosative stress pathways impact chronic inflammatory disease models?

this compound reduces NO overproduction (linked to chronic inflammation) without interfering with physiological ROS signaling. In RAW 264.7 cells, it decreases nitrite levels (20.93 ± 2.19% at 10⁻⁴ M) while maintaining baseline ROS activity, suggesting therapeutic potential for diseases like osteoarthritis or bronchitis where NO dysregulation is pathogenic .

Q. What experimental strategies resolve contradictions in this compound’s cytotoxicity profile across studies?

Discrepancies arise from varying cell densities (e.g., 2.5×10⁶ cells/well vs. lower densities) and incubation times (24 hours vs. shorter periods). Standardizing ATP-test protocols and using isothermal microcalorimetry to monitor real-time metabolic activity can clarify dose-dependent toxicity .

Methodological Considerations

Q. How are data reproducibility and statistical rigor ensured in studies on this compound?

Studies report mean ± SEM from ≥3 independent experiments in duplicates. Data are analyzed using Statistica software with two-tailed t-tests, and p < 0.05 is considered significant. Full experimental details (e.g., LPS concentration: 0.1 µg/ml) are provided to enable replication .

Q. What comparative assays validate this compound’s efficacy against other antioxidants or enzyme inhibitors?